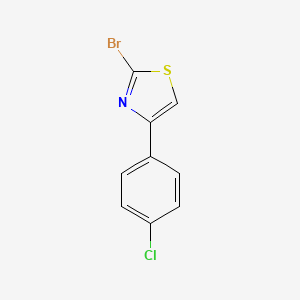

2-Bromo-4-(4-clorofenil)tiazol

Descripción general

Descripción

2-Bromo-4-(4-chlorophenyl)thiazole is a useful research compound. Its molecular formula is C9H5BrClNS and its molecular weight is 274.57 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Bromo-4-(4-chlorophenyl)thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-(4-chlorophenyl)thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicina: Aplicaciones Antimicrobianas y Antifúngicas

2-Bromo-4-(4-clorofenil)tiazol ha sido estudiado por su potencial en aplicaciones médicas, particularmente por sus propiedades antimicrobianas y antifúngicas . La investigación indica que los derivados de tiazol pueden ser efectivos contra una gama de patógenos microbianos y fúngicos, lo cual es crucial en el desarrollo de nuevos medicamentos para combatir las cepas resistentes a los antibióticos.

Agricultura: Desarrollo de Fungicidas

En la agricultura, las propiedades antifúngicas de los compuestos de tiazol se utilizan en el desarrollo de fungicidas . Estos compuestos ayudan a proteger los cultivos de infecciones fúngicas, asegurando la seguridad alimentaria y reduciendo las pérdidas de cosechas.

Ciencia de Materiales: Síntesis de Nuevos Materiales

Los derivados de tiazol se utilizan en la ciencia de los materiales para la síntesis de nuevos materiales con aplicaciones potenciales en diversas industrias . Su estructura química única permite el desarrollo de materiales con propiedades específicas deseadas.

Farmacología: Diseño y Desarrollo de Fármacos

El potencial farmacológico de this compound es significativo, con estudios que exploran su uso en el diseño y desarrollo de fármacos . Su capacidad de interactuar con varios objetivos biológicos lo convierte en un andamiaje valioso para la creación de nuevos agentes terapéuticos.

Ciencias Ambientales: Estudios de Biodegradación

Las aplicaciones ambientales de los derivados de tiazol incluyen estudios de biodegradación para comprender su descomposición e impacto en los ecosistemas . Esto es importante para evaluar la seguridad ambiental de los compuestos basados en tiazol.

Bioquímica: Inhibición de Enzimas

En bioquímica, this compound se investiga por su papel en la inhibición de enzimas . Al afectar la actividad enzimática, los derivados de tiazol pueden regular las vías biológicas, lo cual es beneficioso para tratar diversas enfermedades.

Mecanismo De Acción

Target of Action

Thiazole derivatives have been found to have diverse biological activities, including acting as antimicrobial, antifungal, antiviral, and antineoplastic agents .

Mode of Action

Thiazole derivatives have been known to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple pathways .

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antimicrobial, antifungal, antiviral, and antineoplastic effects .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

2-Bromo-4-(4-chlorophenyl)thiazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial activity by inhibiting the biosynthesis of bacterial lipids . It interacts with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death . Additionally, 2-Bromo-4-(4-chlorophenyl)thiazole has been found to bind to proteins involved in cell signaling pathways, thereby modulating their activity and influencing cellular responses .

Cellular Effects

The effects of 2-Bromo-4-(4-chlorophenyl)thiazole on various types of cells and cellular processes are profound. This compound has been shown to induce apoptosis in cancer cells by disrupting the cell cycle and promoting DNA damage . It influences cell function by modulating cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and differentiation . Furthermore, 2-Bromo-4-(4-chlorophenyl)thiazole affects gene expression by altering the transcriptional activity of genes involved in cellular metabolism and stress responses .

Molecular Mechanism

The molecular mechanism of action of 2-Bromo-4-(4-chlorophenyl)thiazole involves several key interactions at the molecular level. This compound binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand breaks and cell cycle arrest . It also inhibits the activity of enzymes involved in lipid biosynthesis, thereby disrupting the integrity of bacterial cell membranes . Additionally, 2-Bromo-4-(4-chlorophenyl)thiazole modulates gene expression by binding to transcription factors and altering their activity, leading to changes in the expression of genes involved in cellular metabolism and stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-4-(4-chlorophenyl)thiazole have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that 2-Bromo-4-(4-chlorophenyl)thiazole can induce sustained changes in cellular function, including prolonged cell cycle arrest and apoptosis in cancer cells . Additionally, the compound’s antimicrobial activity remains effective over time, making it a valuable candidate for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of 2-Bromo-4-(4-chlorophenyl)thiazole vary with different dosages in animal models. At low doses, this compound exhibits potent antimicrobial and anticancer activities with minimal adverse effects . At higher doses, 2-Bromo-4-(4-chlorophenyl)thiazole can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

2-Bromo-4-(4-chlorophenyl)thiazole is involved in several metabolic pathways, interacting with enzymes and cofactors that modulate its activity. This compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . Additionally, 2-Bromo-4-(4-chlorophenyl)thiazole affects metabolic flux by altering the levels of key metabolites involved in cellular energy production and biosynthesis .

Transport and Distribution

The transport and distribution of 2-Bromo-4-(4-chlorophenyl)thiazole within cells and tissues are mediated by specific transporters and binding proteins. This compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its accumulation in target cells . Once inside the cell, 2-Bromo-4-(4-chlorophenyl)thiazole binds to intracellular proteins, influencing its localization and activity . The compound’s distribution within tissues is influenced by its affinity for specific binding proteins, which can modulate its therapeutic efficacy and toxicity .

Subcellular Localization

The subcellular localization of 2-Bromo-4-(4-chlorophenyl)thiazole plays a crucial role in its activity and function. This compound is primarily localized in the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Additionally, 2-Bromo-4-(4-chlorophenyl)thiazole is found in the cytoplasm, where it interacts with enzymes involved in lipid biosynthesis and cellular metabolism . Post-translational modifications, such as phosphorylation and ubiquitination, can influence the compound’s localization and activity, directing it to specific cellular compartments and organelles .

Propiedades

IUPAC Name |

2-bromo-4-(4-chlorophenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNS/c10-9-12-8(5-13-9)6-1-3-7(11)4-2-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBRGRSYZRUCWNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50622014 | |

| Record name | 2-Bromo-4-(4-chlorophenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39564-86-8 | |

| Record name | 2-Bromo-4-(4-chlorophenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Dimethylamino)-4-pyridinyl]methanol](/img/structure/B1291514.png)

![1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid](/img/structure/B1291528.png)